Cas no 6171-48-8 (4- Methyl Estradiol)

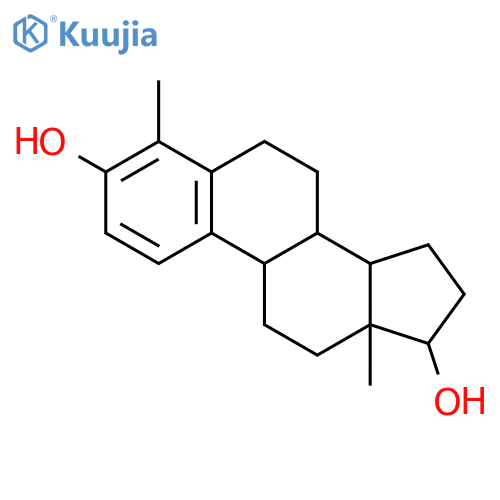

4- Methyl Estradiol structure

商品名:4- Methyl Estradiol

4- Methyl Estradiol 化学的及び物理的性質

名前と識別子

-

- 4-methylestradiol

- (8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

- 4-Methyl-oestradiol

- 4-Methylestra-1,3,5(10)-triene-3,17beta-diol (4-Methylestradiol)

- ESTRADIOL, 4-METHYL-

- UNII-94DM04YP7A

- 94DM04YP7A

- DTXSID20872685

- Estra-1,3,5(10)-triene-3,17-diol, 4-methyl-, (17beta)-

- Q27271674

- SCHEMBL5526011

- (1S,3aS,3bR,9bS,11aS)-6,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol

- 6171-48-8

- 4-Methyl Estradiol

- 4- Methyl Estradiol

- ESTRA-1,3,5(10)-TRIENE-3,17-DIOL, 4-METHYL-, (17.BETA.)-

- ESTRADIOL HEMIHYDRATE IMPURITY C [EP IMPURITY]

- ESTRA-1,3,5(10)-TRIENE-3,17.BETA.-DIOL, 4-METHYL-

- 4-METHYLESTRA-1,3,5(10)-TRIENE-3,17.BETA.-DIOL

- 4-Methylestra-1,3,5(10)-triene-3,17beta-diol; Estradiol Hemihydrate Imp. C (EP); 4-Methylestradiol; Estradiol Hemihydrate Impurity C; Estradiol Impurity C

-

- インチ: InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1

- InChIKey: CSHOYPMKTGTOLM-SMYFESCOSA-N

- ほほえんだ: CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O

計算された属性

- せいみつぶんしりょう: 286.19300

- どういたいしつりょう: 286.193280068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- PSA: 40.46000

- LogP: 3.91760

4- Methyl Estradiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M304690-50mg |

4- Methyl Estradiol |

6171-48-8 | 50mg |

$ 1654.00 | 2023-09-07 | ||

| TRC | M304690-2mg |

4- Methyl Estradiol |

6171-48-8 | 2mg |

$119.00 | 2023-05-17 | ||

| TRC | M304690-5mg |

4- Methyl Estradiol |

6171-48-8 | 5mg |

$215.00 | 2023-05-17 | ||

| A2B Chem LLC | AG71719-25mg |

4-methylestradiol |

6171-48-8 | 25mg |

$1012.00 | 2024-04-19 | ||

| TRC | M304690-10mg |

4- Methyl Estradiol |

6171-48-8 | 10mg |

$ 385.00 | 2023-09-07 | ||

| TRC | M304690-25mg |

4- Methyl Estradiol |

6171-48-8 | 25mg |

$ 931.00 | 2023-09-07 | ||

| A2B Chem LLC | AG71719-50mg |

4-methylestradiol |

6171-48-8 | 50mg |

$1704.00 | 2024-04-19 | ||

| A2B Chem LLC | AG71719-10mg |

4-methylestradiol |

6171-48-8 | 10mg |

$495.00 | 2024-04-19 |

4- Methyl Estradiol 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

6171-48-8 (4- Methyl Estradiol) 関連製品

- 221093-38-5(4-Hydroxy-17b-estradiol-16,16,17-d5)

- 50-27-1(Estriol)

- 1818-12-8(2-Methyl Estradiol)

- 57-91-0(Alpha-Estradiol)

- 1228-72-4(17-Epiestriol)

- 50-28-2(Estradiol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量